molecular formula C7H9FN2O2S B1523921 3-(Aminomethyl)-4-fluorobenzene-1-sulfonamide CAS No. 1258651-77-2

3-(Aminomethyl)-4-fluorobenzene-1-sulfonamide

Cat. No.: B1523921
CAS No.: 1258651-77-2
M. Wt: 204.22 g/mol
InChI Key: QIDSKURYVCYEIY-UHFFFAOYSA-N
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Description

“3-(Aminomethyl)-4-fluorobenzene-1-sulfonamide” likely belongs to the class of compounds known as sulfonamides, which are organic compounds containing a sulfonamide group, a sulfur atom connected to two oxygen atoms (double-bonded) and one nitrogen atom. Also, the nitrogen atom is connected to one hydrogen atom or an organic group .


Molecular Structure Analysis

The molecular structure of this compound would consist of a benzene ring substituted with a fluorine atom at the 4-position and a sulfonamide group at the 1-position. The sulfonamide group would be further substituted with an aminomethyl group .


Chemical Reactions Analysis

As an amine, this compound could participate in various chemical reactions. Amines can act as nucleophiles in many organic reactions, and they can also be protonated to form ammonium ions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. As an amine, it would likely be a polar compound and could form hydrogen bonds. The presence of the aromatic ring could contribute to its stability .

Scientific Research Applications

Antimycobacterial Agents

A study discussed the synthesis of fluorine-containing 1,3,5-triazinyl sulfonamide derivatives, which were investigated as inhibitors of three β-carbonic anhydrases from Mycobacterium tuberculosis. These enzymes were efficiently inhibited by the sulfonamides, showing the potential of this class of compounds as antimycobacterial agents with a different mechanism of action compared to existing drugs, offering a solution to drug resistance issues (Ceruso et al., 2014).

Carbonic Anhydrase Inhibitors for Tumor Therapy

Halogenated sulfonamides, including 3-fluoro-5-chloro-4-aminobenzenesulfonamide, have been prepared and investigated as inhibitors of carbonic anhydrase IX, a tumor-associated isozyme. These compounds show different inhibition profiles from other isozymes, with potent inhibitors identified among both simple aromatic and heterocyclic compounds. This study suggests the potential of these compounds as potent and possibly selective antitumor agents, providing leads for the design of new drugs (Ilies et al., 2003).

Antimicrobial Agents

The compound 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, was synthesized and used to create sulfonamides and carbamates with significant antimicrobial activity. These compounds exhibited potent activity against bacteria and fungi, with sulfonamide derivatives showing stronger antifungal properties compared to carbamate derivatives. Molecular docking studies indicated good binding affinities at the active enzyme site, suggesting these compounds' potential as antimicrobial agents (Janakiramudu et al., 2017).

Antitumor Agents

Sulfonamide derivatives containing 5-fluorouracil and nitrogen mustard were designed and synthesized as potent antitumor agents with low toxicity. The compounds exhibited high antitumor activity and low toxicity in mice, suggesting their potential as effective antitumor drugs with a different mechanism of action (Huang et al., 2001).

Future Directions

The future directions for this compound would depend on its potential applications. For instance, if it shows promise as a pharmaceutical compound, future research could involve further pharmacological testing and eventually clinical trials .

Properties

IUPAC Name

3-(aminomethyl)-4-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2O2S/c8-7-2-1-6(13(10,11)12)3-5(7)4-9/h1-3H,4,9H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIDSKURYVCYEIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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